chloro(2-ethoxyethyl)mercury

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

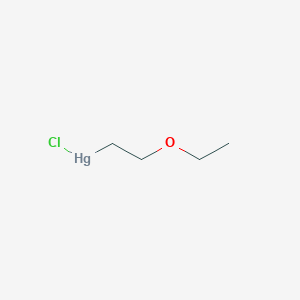

chloro(2-ethoxyethyl)mercury is an organomercury compound with the molecular formula C₄H₉ClHgOThe compound is characterized by the presence of a mercury atom bonded to an ethoxyethyl group and a chloride ion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethylmercury chloride typically involves the reaction of ethoxyethanol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5OCH2CH2OH+HgCl2→C2H5OCH2CH2HgCl+HCl

Industrial Production Methods

Industrial production of 2-ethoxyethylmercury chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

chloro(2-ethoxyethyl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new organomercury compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with thiols can produce thiolates .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chloro(2-ethoxyethyl)mercury (C₄H₉ClHgO) features a mercury atom bonded to an ethoxyethyl group and a chloride ion. It undergoes several chemical reactions:

- Oxidation : Can be oxidized to form different mercury-containing species using agents like potassium permanganate and hydrogen peroxide.

- Reduction : Reduction reactions can yield elemental mercury or other mercury compounds, typically facilitated by sodium borohydride.

- Substitution : The chloride ion can be replaced by nucleophiles such as thiols or amines, leading to the formation of new organomercury compounds .

Chemistry

This compound serves as a reagent in organic synthesis and catalysis. Its ability to facilitate various reactions makes it valuable in developing new chemical compounds. For example, it can be used in substitution reactions to create thiolates, which are important in medicinal chemistry .

Biology

Research has focused on the biological effects of this compound, particularly regarding mercury toxicity. Studies indicate that it interacts with cellular components, binding to thiol groups in proteins and generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This mechanism is crucial for understanding mercury's impact on biological systems .

Medicine

Although its toxicity limits widespread use, this compound has been explored for potential therapeutic applications. Recent studies have investigated its cytotoxicity and efficacy in treating cancer by evaluating its effects on various cell lines. For instance, formulations containing mercury compounds have shown promise in anticancer therapeutics through targeted cellular interactions .

Industry

In industrial applications, this compound is utilized in the production of other organomercury compounds. Its role as a catalyst in specific chemical processes highlights its importance in manufacturing and chemical engineering .

Data Tables

The following table summarizes key applications of this compound across different fields:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a reagent for substitution reactions |

| Biology | Toxicity studies | Binds to proteins; induces oxidative stress |

| Medicine | Anticancer research | Evaluated for cytotoxicity against cancer cells |

| Industry | Production of organomercury compounds | Catalytic role in industrial processes |

Case Study 1: Biological Impact Assessment

A study assessed the cytotoxic effects of this compound on human cell lines (HEK293 and MCF7). Using MTT assays, researchers found that exposure led to significant cell death at specific concentrations, indicating potential therapeutic applications alongside inherent risks due to toxicity .

Case Study 2: Synthesis of Organomercury Compounds

Research demonstrated the use of this compound in synthesizing novel organomercury derivatives. The substitution reactions yielded compounds with varying biological activities, showcasing the compound's versatility as a precursor in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2-ethoxyethylmercury chloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes and structural proteins, which are critical for cellular function .

Comparación Con Compuestos Similares

Similar Compounds

- Methylmercury chloride (CH₃HgCl)

- Ethylmercury chloride (C₂H₅HgCl)

- Phenylmercury chloride (C₆H₅HgCl)

Comparison

chloro(2-ethoxyethyl)mercury is unique due to its ethoxyethyl group, which imparts different chemical properties compared to other organomercury compounds. For example, methylmercury chloride is more volatile and has different biological effects. Ethylmercury chloride is similar but has a shorter alkyl chain, affecting its reactivity and toxicity. Phenylmercury chloride, with an aromatic ring, exhibits distinct chemical behavior and applications .

Propiedades

Número CAS |

124-01-6 |

|---|---|

Fórmula molecular |

C4H9ClHgO |

Peso molecular |

309.16 g/mol |

Nombre IUPAC |

chloro(2-ethoxyethyl)mercury |

InChI |

InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |

Clave InChI |

SKJHMLZNOHLSOK-UHFFFAOYSA-M |

SMILES |

CCOCC[Hg]Cl |

SMILES canónico |

CCOCC[Hg]Cl |

Key on ui other cas no. |

124-01-6 |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.